molecular formula C12H15N5O2S B11453019 2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline

2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline

Cat. No.: B11453019
M. Wt: 293.35 g/mol
InChI Key: CVMROEYUVPDYNF-UHFFFAOYSA-N
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Description

2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with hydrazinyl and pyrrolidine-1-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE typically involves multi-step organic reactionsFor instance, quinoxaline derivatives can be synthesized through the condensation of o-phenylenediamine with α-diketones . Subsequent functionalization steps introduce the hydrazinyl and pyrrolidine-1-sulfonyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction of the quinoxaline core can lead to dihydroquinoxaline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Scientific Research Applications

2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The quinoxaline core can interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydrazinyl and sulfonyl groups on a quinoxaline core makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

(6-pyrrolidin-1-ylsulfonylquinoxalin-2-yl)hydrazine

InChI

InChI=1S/C12H15N5O2S/c13-16-12-8-14-11-7-9(3-4-10(11)15-12)20(18,19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,13H2,(H,15,16)

InChI Key

CVMROEYUVPDYNF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)NN

Origin of Product

United States

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